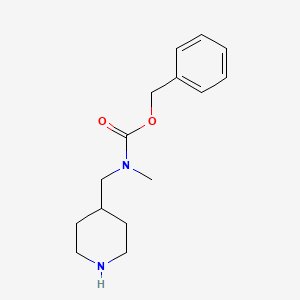Benzyl methyl(piperidin-4-ylmethyl)carbamate
CAS No.: 746578-71-2
Cat. No.: VC2677997
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 746578-71-2 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl N-methyl-N-(piperidin-4-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-17(11-13-7-9-16-10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |
| Standard InChI Key | SXPPVIOGKHFMQQ-UHFFFAOYSA-N |
| SMILES | CN(CC1CCNCC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCNCC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Benzyl methyl(piperidin-4-ylmethyl)carbamate belongs to the class of carbamate compounds, characterized by a carbamate functional group (-N-CO-O-). In this compound, the nitrogen atom is substituted with a methyl group and a piperidin-4-ylmethyl group, while the oxygen is connected to a benzyl group.
Structural Features
The compound consists of several key structural elements:
-
A benzyloxy moiety (C₆H₅CH₂-O-)
-
A carbonyl group (C=O)
-
A nitrogen atom with two substituents:
-
A methyl group (CH₃-)
-
A piperidin-4-ylmethyl group (a methyl group attached to position 4 of the piperidine ring)
-
This structure combines features found in compounds such as Benzyl methyl(piperidin-4-yl)carbamate and Benzyl (piperidin-4-ylmethyl)carbamate , with modifications that potentially alter its physicochemical and biological properties.
Physical and Chemical Properties
Based on analysis of structurally similar compounds, the following properties can be predicted:
Structural Comparison with Related Compounds
Understanding the structural relationships between Benzyl methyl(piperidin-4-ylmethyl)carbamate and documented compounds provides valuable context for predicting its properties and behavior.
Comparative Structural Analysis
Functional Implications of Structural Differences
The specific structural features of Benzyl methyl(piperidin-4-ylmethyl)carbamate likely influence several properties:
-
The N-methyl group on the carbamate increases lipophilicity compared to des-methyl analogues
-
The piperidin-4-ylmethyl group provides a flexible linker that may impact binding to biological targets
-
The benzyl ester portion offers chemical reactivity useful for further transformations
These structural elements collectively determine the compound's physicochemical profile, potentially affecting its solubility, membrane permeability, metabolic stability, and biological activity.
Analytical Characterization
For identification and purity analysis of Benzyl methyl(piperidin-4-ylmethyl)carbamate, several analytical techniques would be appropriate, based on methods used for similar compounds:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
¹H NMR would show characteristic signals for the benzyl group (aromatic protons at δ ~7.2-7.4 ppm)
-
Signals for methyl groups and piperidine ring protons would appear in the aliphatic region
-
-
Mass Spectrometry (MS)
-
Would show molecular ion peak corresponding to the calculated molecular weight
-
Fragmentation pattern would likely include loss of the benzyl group and carbamate fragments
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be suitable for purity determination, similar to methods used for related carbamate compounds .
Research Gaps and Future Directions
The current literature reveals several areas where further research on Benzyl methyl(piperidin-4-ylmethyl)carbamate would be valuable:
-
Development and optimization of specific synthetic routes
-
Comprehensive characterization of physical and chemical properties
-
Investigation of biological activities and structure-activity relationships
-
Exploration of potential pharmaceutical applications
-
Assessment of metabolic pathways and pharmacokinetic properties
Such studies would enhance understanding of this compound and potentially reveal applications in drug discovery or as a synthetic intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume